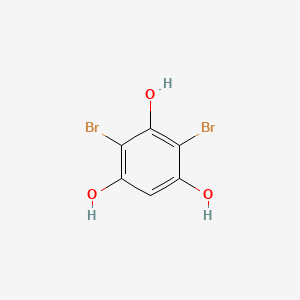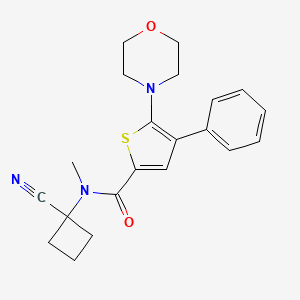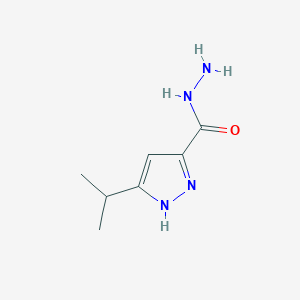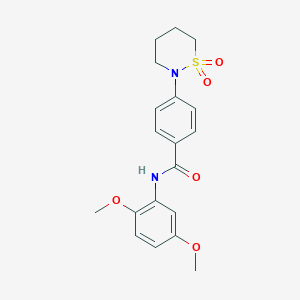
Ethyl (E)-5,5,5-trifluoro-4-oxopent-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (E)-5,5,5-trifluoro-4-oxopent-2-enoate is an organic compound characterized by the presence of an ethyl ester group, a trifluoromethyl group, and a conjugated ketone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (E)-5,5,5-trifluoro-4-oxopent-2-enoate typically involves the esterification of 5,5,5-trifluoro-4-oxopent-2-enoic acid with ethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to facilitate the esterification reaction. Additionally, solvent-free conditions or the use of environmentally benign solvents like dimethyl carbonate can be considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-5,5,5-trifluoro-4-oxopent-2-enoate can undergo various chemical reactions, including:
Nucleophilic Addition: The carbonyl group in the compound is susceptible to nucleophilic attack, leading to the formation of addition products.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in substitution reactions, particularly under the influence of strong nucleophiles.
Common Reagents and Conditions
Nucleophilic Addition: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Strong nucleophiles such as alkoxides (RO-) or amines (RNH2).
Major Products
Nucleophilic Addition: Formation of alcohols or other addition products.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives with the trifluoromethyl group replaced by other functional groups.
Scientific Research Applications
Ethyl (E)-5,5,5-trifluoro-4-oxopent-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl (E)-5,5,5-trifluoro-4-oxopent-2-enoate involves its interaction with various molecular targets. The carbonyl group can form hydrogen bonds or interact with nucleophiles, while the trifluoromethyl group can influence the compound’s lipophilicity and electronic properties. These interactions can affect the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Ethyl (E)-5,5,5-trifluoro-4-oxopent-2-enoate can be compared with similar compounds such as:
Ethyl 4-oxopent-2-enoate: Lacks the trifluoromethyl group, resulting in different reactivity and properties.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, leading to variations in physical and chemical properties.
The presence of the trifluoromethyl group in this compound makes it unique, as this group can significantly alter the compound’s electronic properties and reactivity compared to non-fluorinated analogs.
Properties
IUPAC Name |
ethyl (E)-5,5,5-trifluoro-4-oxopent-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3O3/c1-2-13-6(12)4-3-5(11)7(8,9)10/h3-4H,2H2,1H3/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOLHQZKHUWIAM-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methanesulfonylbenzamide](/img/structure/B2424928.png)



![1-ethyl-4-[(2-hydroxybenzyl)amino]-1H-pyrazole-3-carboxylic acid](/img/structure/B2424936.png)






![3-(3,5-dimethylphenyl)-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)


